Cap-dependent endonuclease-IN-11

Description

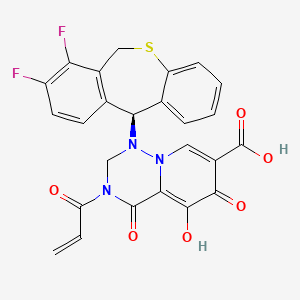

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H17F2N3O6S |

|---|---|

Molecular Weight |

525.5 g/mol |

IUPAC Name |

1-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-5-hydroxy-4,6-dioxo-3-prop-2-enoyl-2H-pyrido[2,1-f][1,2,4]triazine-7-carboxylic acid |

InChI |

InChI=1S/C25H17F2N3O6S/c1-2-18(31)28-11-30(29-9-14(25(35)36)22(32)23(33)21(29)24(28)34)20-12-7-8-16(26)19(27)15(12)10-37-17-6-4-3-5-13(17)20/h2-9,20,33H,1,10-11H2,(H,35,36)/t20-/m0/s1 |

InChI Key |

VVGXJHIJDQZXCP-FQEVSTJZSA-N |

Isomeric SMILES |

C=CC(=O)N1CN(N2C=C(C(=O)C(=C2C1=O)O)C(=O)O)[C@H]3C4=C(CSC5=CC=CC=C35)C(=C(C=C4)F)F |

Canonical SMILES |

C=CC(=O)N1CN(N2C=C(C(=O)C(=C2C1=O)O)C(=O)O)C3C4=C(CSC5=CC=CC=C35)C(=C(C=C4)F)F |

Origin of Product |

United States |

Rationale for Targeting Viral Cap Dependent Endonucleases in Antiviral Development

Strategic Approaches in Inhibitor Identification and Design

The development of novel cap-dependent endonuclease inhibitors, including the series to which Cap-dependent endonuclease-IN-11 belongs, has been largely driven by rational drug design, building upon existing knowledge of the enzyme's active site and the structure of earlier inhibitors.

High-Throughput Screening Initiatives

While high-throughput screening (HTS) is a common strategy in drug discovery to test large libraries of compounds for activity against a specific target, public domain information does not indicate that this compound was identified through a primary HTS campaign. Instead, the available data points towards a more targeted design approach.

Rational Design Methodologies

The design of this compound is rooted in the rational modification of existing chemical scaffolds known to inhibit the influenza endonuclease. This strategy is detailed in patent literature, which describes the creation of novel pyridone derivatives. The core concept involves modifying a known metal-chelating pharmacophore that is essential for binding to the bivalent cations (like Mg²⁺ or Mn²⁺) in the endonuclease active site. uspto.govuspto.gov

The development process, as outlined in patents for this class of compounds, focuses on several key areas:

Improving Potency: Modifying specific chemical groups on the core structure to enhance binding affinity to the endonuclease enzyme.

Broadening the Activity Spectrum: Ensuring the inhibitor is effective against both influenza A and B strains.

Overcoming Resistance: Designing molecules that maintain activity against viral strains that have developed resistance to existing drugs like baloxavir, which often involves mutations at key residues like I38 in the PA protein. google.comnih.gov

Optimizing Pharmacokinetic Properties: Adjusting the molecule's properties to improve its absorption, distribution, metabolism, and excretion (ADME) profile, making it a more viable drug candidate for in vivo use.

This approach of structural modification based on a deep understanding of the target enzyme represents a classic example of rational drug design in medicinal chemistry.

Synthesis and Structural Elucidation Considerations for Novel Inhibitors

The creation of this compound and its analogs is a multi-step process detailed within patent filings. These documents provide the blueprint for the chemical construction and verification of these novel compounds.

The synthesis of this class of pyridone derivatives involves the careful assembly of a complex polycyclic structure. uspto.gov The process typically starts with commercially available chemical precursors that are sequentially modified through a series of chemical reactions to build the final inhibitor. The patent for the broader class of compounds to which IN-11 belongs outlines the general synthetic routes.

Once synthesized, the precise chemical structure and purity of the compound must be confirmed. This structural elucidation is achieved through standard analytical techniques in chemistry:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the arrangement of atoms within the molecule.

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

These methods are fundamental to verifying that the target molecule, in this case, this compound, has been successfully and correctly synthesized before it can be advanced to biological testing.

Evolution of this compound within the Broader Inhibitor Landscape

This compound is part of a new generation of inhibitors designed to expand the therapeutic arsenal (B13267) against influenza. Its development is a direct response to the challenges and limitations observed with earlier antiviral drugs.

The primary benchmark for this class of inhibitors is baloxavir marboxil, the first approved CEN inhibitor. medchemexpress.com The key evolutionary goal for new compounds like IN-11 is to offer advantages over existing options, particularly in the face of emerging drug-resistant viral strains. The patent literature for this series of compounds often includes comparative data showing their inhibitory activity against various influenza strains, including those resistant to other antivirals. medchemexpress.comgoogle.com

The significance of this compound and its sister compounds lies in their potential to provide a potent, single-dose oral treatment option with a high barrier to resistance, addressing a critical unmet need in influenza therapy.

Molecular Mechanism of Action of Cap Dependent Endonuclease in 11

Enzymatic Inhibition Profile

Inhibition of Viral Cap-Dependent Endonuclease Activity in Isolated Enzyme Assays

The inhibitory activity of cap-dependent endonuclease inhibitors is quantified using isolated enzyme assays. These assays typically measure the concentration of the compound required to inhibit 50% of the endonuclease's enzymatic activity (IC50). While specific IC50 data for Cap-dependent endonuclease-IN-11 is not extensively available in peer-reviewed literature, the potency of this class of compounds has been well-documented with other members, such as Baloxavir (B560136) acid. mdpi.comnih.gov

In these assays, purified viral ribonucleoproteins (vRNPs) or recombinant PA endonuclease domains are incubated with a fluorophore-labeled RNA substrate. nih.gov The cleavage of the substrate by the endonuclease results in a measurable signal. The addition of an inhibitor reduces this signal in a dose-dependent manner, allowing for the calculation of an IC50 value. mdpi.com For context, various cap-dependent endonuclease inhibitors have demonstrated potent activity in such assays, with IC50 values often in the nanomolar to low micromolar range. mdpi.commedchemexpress.com

Table 1: Example Inhibitory Activities of Selected Cap-Dependent Endonuclease Inhibitors This table presents data for related compounds to illustrate the typical potency of this inhibitor class.

| Compound | Target Virus/Enzyme | IC50 Value (µM) |

|---|---|---|

| Baloxavir | Influenza Virus Endonuclease | 7.45 |

| Compound II-2 (Baloxavir Derivative) | Influenza Virus Endonuclease | 1.46 |

| Compound I-4 (Baloxavir Derivative) | Influenza Virus Endonuclease | 3.29 |

| Cap-dependent endonuclease-IN-28 | Andes Virus (ANDV) CEN | 0.5 |

| Cap-dependent endonuclease-IN-28 | Toscana Virus (TOSV) CEN | 2.4 |

| Cap-dependent endonuclease-IN-28 | La Crosse Virus (LACV) CEN | 4.0 |

Interaction with the Viral Polymerase Complex

Binding Site Analysis within the Polymerase Acidic (PA) Subunit

Structural and biochemical studies have precisely mapped the binding site of cap-dependent endonuclease inhibitors to the N-terminal domain of the viral PA subunit (PA-Nter). ub.edunih.gov This domain houses the endonuclease active site, which features a conserved cluster of acidic residues and a histidine that coordinate two divalent metal ions, typically manganese (Mn²⁺) or magnesium (Mg²⁺). ub.edunih.gov

These metal ions are critical for the catalytic activity of the enzyme. Inhibitors like this compound possess a characteristic chemical scaffold that allows them to bind directly within this active site, chelating the two metal ions and effectively incapacitating the enzyme. ub.edu The binding pocket is formed by several key amino acid residues. Mutations in this region, such as the I38T substitution in the PA subunit, have been shown to reduce the susceptibility of the influenza virus to inhibitors like baloxavir, confirming the location and importance of this binding site. nih.govfrontiersin.org

Table 2: Key Features of the Cap-Dependent Endonuclease Inhibitor Binding Site in the PA Subunit

| Feature | Description | Relevance to Inhibition |

|---|---|---|

| Location | N-terminal domain of the PA subunit (PA-Nter) | Specific to the viral polymerase complex. |

| Key Components | A cluster of acidic amino acid residues and a histidine. | Form the catalytic core of the active site. |

| Metal Ions | Two divalent cations (e.g., Mn²⁺, Mg²⁺). | Essential for enzymatic cleavage of RNA; primary target for chelation by inhibitors. |

| Binding Mode | Direct binding and chelation of the metal ions in the active site. | Prevents the enzyme from performing its catalytic function. |

| Resistance Mutations | e.g., I38T, E23K, A36V. | Confirms the binding location and can reduce inhibitor efficacy. |

Allosteric or Active Site Modulation Mechanisms

Cap-dependent endonuclease inhibitors function as active site inhibitors, not as allosteric modulators. Their mechanism involves direct competitive inhibition by occupying the catalytic center of the enzyme. ub.edunih.gov The core mechanism is the chelation of the two metal ions that are indispensable for the endonuclease's "cap-snatching" function. ub.edu

By binding to these ions, the inhibitor prevents the proper positioning and cleavage of the host cell's pre-mRNA. This direct blockade of the active site effectively shuts down the enzyme's function. There is no evidence to suggest that these compounds bind to a secondary, allosteric site to induce a conformational change; rather, they directly compete with the substrate for access to the catalytic machinery. nih.gov

Impact on Viral RNA Transcription and Replication Kinetics

The inhibition of the cap-dependent endonuclease has a profound and immediate impact on the viral life cycle. The "cap-snatching" mechanism is the obligatory first step for the transcription of viral mRNAs. researchgate.netuni-goettingen.de Without the capped primers generated by the endonuclease, the viral RNA-dependent RNA polymerase cannot initiate transcription. researchgate.net

Therefore, the introduction of an inhibitor like this compound leads to a rapid cessation of viral mRNA synthesis. This halt in transcription prevents the production of new viral proteins, which are necessary for forming new viral polymerase complexes and other structural components of the virion. nih.gov The ultimate result is a potent suppression of viral replication. Studies on related compounds have demonstrated that this mechanism leads to a significant and rapid decline in viral titers in infected cells and animal models, often more rapid than that observed with other classes of antivirals like neuraminidase inhibitors. nih.gov

Information regarding the specific chemical compound "this compound," including its molecular mechanism of action, is not available in publicly accessible scientific literature and research databases.

Extensive searches for "this compound" did not yield specific data related to its function, its direct interaction with viral components, or its impact on viral replication. While the nomenclature suggests it belongs to a class of molecules designed to inhibit the cap-dependent endonuclease enzyme, no detailed research findings for a compound with this exact designation could be located.

General information is available for the broader class of cap-dependent endonuclease inhibitors, such as Baloxavir marboxil. These inhibitors function by targeting a critical viral enzyme, the cap-dependent endonuclease, which is part of the influenza virus's RNA polymerase complex. This enzyme is essential for the "cap-snatching" process, a mechanism where the virus cleaves the 5' cap from host cell messenger RNAs (mRNAs) and uses these fragments as primers to synthesize its own viral mRNAs. By blocking this process, these inhibitors effectively prevent the virus from producing the proteins necessary for its replication.

However, without specific studies on "this compound," it is not possible to provide a detailed account of its unique properties or to construct the requested article focusing solely on this compound. The provided outline, including the disruption of mRNA synthesis initiation and the consequences for viral genome replication, requires specific research data that is currently unavailable for this particular molecule.

Similarly, creating data tables with detailed research findings is not feasible due to the absence of published studies on "this compound." The table of compound names is also omitted as no other specific compounds were discussed in relation to "this compound" in the available information.

Structure Activity Relationship Sar Studies of Cap Dependent Endonuclease in 11 Derivatives

Identification of Key Structural Motifs for Endonuclease Inhibition

The inhibitory activity of cap-dependent endonuclease inhibitors is intrinsically linked to their ability to chelate the divalent metal ions, typically Mn2+ or Mg2+, present in the enzyme's active site. pnas.org This metal-chelating pharmacophore is a cornerstone of inhibitor design.

Key structural motifs essential for potent endonuclease inhibition include:

A Metal-Chelating Scaffold: A common feature among potent inhibitors is a scaffold capable of binding to the two metal ions in the endonuclease active site. The carbamoyl (B1232498) pyridone bicycle (CAB) scaffold is a prime example of such a motif. nih.gov

Hydrophobic Moieties: The presence of large, lipophilic side chains is crucial for enhancing inhibitory activity. For instance, in the context of CAB compounds, a substantial hydrophobic substituent at the N-1 position has been shown to be critical for potent cap-dependent endonuclease inhibition. researchgate.net

A Carboxyl Group: A carboxyl group, particularly at the 7-position of the CAB scaffold, has been identified as essential for potent antiviral activity against certain viruses. Conversion of this group to various bioisosteres often leads to a reduction in activity. nih.govresearchgate.net

Chiral Centers and Electron-Withdrawing Groups: The introduction of chiral centers and electron-withdrawing groups on certain structural fragments can significantly enhance the inhibitory effect. For example, substituting the dibenzothiepin rings of some inhibitors with a diphenylmethyl structure containing electron-withdrawing groups and a chiral center leads to improved endonuclease inhibition. mdpi.com This suggests that specific stereochemistry and electronic properties can optimize interactions with the enzyme's active site. mdpi.com

Optimization Strategies for Enhanced Potency and Selectivity

The optimization of lead compounds into clinical candidates involves a multifaceted approach aimed at improving potency, selectivity, and pharmacokinetic properties. Key strategies include:

Systematic Substituent Modification: Researchers have systematically evaluated the effects of substituents at various positions on the core scaffold. For the CAB ring system, modifications at the C(N)-1, N-3, and C-7 positions have been explored. researchgate.net

Introduction of Lipophilic Side Chains: As mentioned, incorporating large, lipophilic side chains at specific positions, such as the 1-position of the CAB scaffold, has proven to be a successful strategy for increasing potency. nih.gov

Fine-Tuning Alkyl Groups: The size of alkyl groups at other positions can also influence activity. For example, a small alkyl group at the 3-position of the CAB scaffold has been associated with high activity. nih.gov

Bioisosteric Replacement: While the 7-carboxyl group is often crucial, exploring bioisosteric replacements is a common optimization strategy. However, in the case of some anti-bunyaviral compounds, this has been shown to reduce activity, highlighting the specific requirements of the target enzyme. nih.gov

Structure-Based Drug Design: The availability of crystal structures of the cap-dependent endonuclease in complex with inhibitors has enabled rational drug design. researchgate.net This allows for the targeted modification of inhibitor structures to improve their fit and interactions within the active site.

The following table summarizes the inhibitory activities of a series of baloxavir (B560136) derivatives, illustrating the impact of structural modifications on potency. mdpi.com

| Compound | IC50 (µM) |

| Baloxavir | 7.45 |

| I-1 | 18.74 |

| I-2 | 26.78 |

| I-3 | 30.45 |

| I-4 | 3.29 |

| II-2 | 1.46 |

| III-8 | 6.86 |

Conformational Analysis and Ligand-Protein Interactions via Computational Modeling

Computational modeling plays a pivotal role in understanding the intricate details of ligand-protein interactions and guiding the design of more effective inhibitors.

Molecular Docking Simulations

Molecular docking simulations are employed to predict the binding poses of inhibitors within the endonuclease active site and to estimate their binding affinities. These simulations have provided valuable insights into the key interactions that govern inhibitor potency.

For instance, docking studies of baloxavir derivatives have shown that compounds with lower binding energies, indicating a more stable complex, often exhibit stronger inhibitory activity. mdpi.com The binding energy of baloxavir to the enzyme has been calculated to be -7.44 kcal/mol, while a more potent derivative, compound I-4, showed a binding energy of -7.75 kcal/mol. mdpi.com

Key interactions identified through molecular docking include:

Hydrogen Bonding: Hydrogen bonds between the inhibitor and amino acid residues in the active site, such as Glu119 and Lys134, are crucial for anchoring the ligand. mdpi.com

π-π Stacking: Interactions between aromatic rings of the inhibitor and residues like His41 contribute to binding affinity. mdpi.com

Hydrophobic Interactions: Hydrophobic contacts between the inhibitor and nonpolar residues in the active site are also significant contributors to binding.

The following table summarizes the binding energies of selected compounds. mdpi.com

| Compound | Binding Energy (kcal/mol) |

| Baloxavir | -7.44 |

| Compound I-4 | -7.75 |

Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, offering insights into the stability of binding and the conformational changes that occur upon ligand binding. nih.gov MD simulations can reveal the mechanism by which mutations in the endonuclease can lead to drug resistance. researchgate.net

For example, MD simulations have been used to investigate the impact of the I38T mutation in the cap-dependent endonuclease on the binding of inhibitors like baloxavir acid (BXA). researchgate.net These simulations suggest that the methyl group of the I38 residue engages in a CH-pi interaction with the aromatic ring of BXA. researchgate.net This interaction is lost in the I38T mutant, leading to reduced inhibitor sensitivity. researchgate.net

MD simulations, in conjunction with methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) analysis, can also be used to predict the binding free energies of inhibitors, providing a more accurate estimation of their affinity compared to docking scores alone. nih.gov These computational approaches are invaluable tools for understanding the molecular basis of inhibitor activity and for the rational design of next-generation antivirals that are less susceptible to resistance. nih.govresearchgate.net

Antiviral Efficacy of Cap Dependent Endonuclease in 11 in Preclinical Models

In Vitro Antiviral Activity

The in vitro antiviral properties of Cap-dependent endonuclease-IN-11 and related compounds have been extensively evaluated, revealing broad-spectrum activity, effectiveness against resistant strains, and dose-dependent inhibition.

Broad-Spectrum Activity Against Diverse Viral Strains and Subtypes

Cap-dependent endonuclease inhibitors (CENis), including analogs of this compound, have shown potent antiviral activity against a wide array of viruses. pnas.orgpnas.org These compounds target the cap-dependent endonuclease enzyme, which is crucial for viral RNA transcription in both influenza viruses and bunyaviruses. pnas.orgnih.gov

Screening of a CENi library identified compounds that were 100 to 1,000 times more active in vitro than ribavirin (B1680618) against several bunyaviruses. pnas.orgpnas.org This includes significant activity against:

Influenza A and B viruses : CENis potently inhibit various subtypes, including seasonal strains and those with pandemic potential like H5N1 and H7N9. pnas.orgresearchgate.netnih.gov

Bunyaviruses :

Arenaviridae : Lassa virus and Lymphocytic choriomeningitis virus (LCMV). pnas.orgnih.gov

Nairoviridae : Severe Fever with Thrombocytopenia Syndrome virus (SFTSV). pnas.org

Peribunyaviridae : La Crosse virus (LACV). pnas.orgpnas.org

Hantaviridae : Hantaan virus. pnas.org

Phenuiviridae : Rift Valley Fever virus (RVFV), although some compounds showed no detectable activity against RVFV. pnas.org

Arenaviridae : Junin virus. pnas.orgnih.gov

The broad-spectrum nature of these inhibitors is attributed to the conserved nature of the cap-dependent endonuclease active site across different viral families. pnas.orgnih.gov

Evaluation Against Antiviral-Resistant Viral Variants

A significant advantage of novel CENis is their activity against viral strains resistant to existing antiviral drugs. For instance, baloxavir (B560136) acid (BXA), a related CEN inhibitor, has demonstrated efficacy against neuraminidase inhibitor-resistant strains of influenza. nih.gov However, resistance to CENis themselves can emerge. Serial passaging of influenza viruses in the presence of BXA led to the isolation of variants with reduced susceptibility, commonly featuring substitutions at position I38 in the PA protein. researchgate.netnih.gov The development of new CEN inhibitors, such as macrocyclic analogs, aims to overcome this resistance, showing a smaller shift in inhibitory activity against baloxavir-resistant variants. nih.gov

Dose-Dependent Inhibitory Effects in Cell Culture Systems

The inhibitory effects of this compound and its analogs are dose-dependent, as determined by measuring their 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) in cell culture systems. researchgate.netmdpi.com For example, the active form of a BXM analogue, ZX-7101, showed nanomolar EC50 values against various influenza A subtypes in Madin-Darby canine kidney (MDCK) cells, comparable to baloxavir acid. researchgate.netnih.gov

In studies with bunyaviruses, certain CENis exhibited EC50 values more than 500 to 1,000 times lower than those of ribavirin against LCMV and Junin virus. nih.gov The 90% effective concentration (EC90) values for some of these compounds were in the subnanomolar range. nih.gov The IC50 value, which reflects the concentration needed to inhibit 50% of the endonuclease activity, is another key metric. mdpi.com For instance, baloxavir has an IC50 of 7.45 μM for endonuclease inhibition, and newly synthesized derivatives have shown IC50 values in a similar range, with some exhibiting even stronger inhibition. mdpi.com

Table 1: In Vitro Antiviral Activity of Selected CEN Inhibitors

| Compound/Analog | Virus | Cell Line | Assay | EC50/IC50 |

|---|---|---|---|---|

| ZX-7101 | Influenza A (pH1N1, H3N2, H7N9, H9N2) | MDCK | Antiviral Potency | Nanomolar range |

| CENi Compound B | LCMV, JUNV | Various | Antiviral Activity | >1,000-fold more potent than Ribavirin |

| Baloxavir Acid (BXA) | Influenza A/B | Various | Endonuclease Inhibition | IC50: 7.45 μM |

| Baloxavir Acid (BXA) | Influenza A(H1N1)pdm09 | Various | Antiviral Susceptibility | Median IC50: 0.28 nM |

| Baloxavir Acid (BXA) | Influenza A(H3N2) | Various | Antiviral Susceptibility | Median IC50: 0.16 nM |

| Baloxavir Acid (BXA) | Influenza B (Victoria) | Various | Antiviral Susceptibility | Median IC50: 3.42 nM |

| Baloxavir Acid (BXA) | Influenza B (Yamagata) | Various | Antiviral Susceptibility | Median IC50: 2.43 nM |

This table is for illustrative purposes and includes data for related CEN inhibitors to provide context for the potential efficacy of this compound.

Cytotoxicity and Selectivity Index Assessment

The assessment of cytotoxicity is crucial to determine the therapeutic window of an antiviral compound. The 50% cytotoxic concentration (CC50) is measured, and from this, the selectivity index (SI) is calculated (SI = CC50/EC50). A higher SI indicates greater selectivity for viral targets over host cells.

For several CENi compounds, low cytotoxicity was observed. pnas.org For instance, one compound showed a selectivity index over 1,000 in both LCMV and Junin virus assays and exhibited no cytotoxicity in VeroE6 cells even at high concentrations. pnas.org Another lead compound, 39-(S), demonstrated minimal cytotoxicity in MDCK cells, resulting in an exceptional selectivity index of more than 2.4 × 10^5. researchgate.net

In Vivo Antiviral Efficacy in Animal Models

The promising in vitro results for this compound and its analogs have been further supported by in vivo studies in various animal models, demonstrating a significant reduction in viral load and improved outcomes.

Reduction of Viral Load in Infected Tissues and Systemic Circulation

In vivo studies have consistently shown that CENis effectively reduce viral titers in infected animals.

Mouse Models :

In mice infected with LCMV, treatment with a CENi compound significantly decreased the viral load in the blood. pnas.orgnih.govnih.gov This reduction in viremia was accompanied by the suppression of disease symptoms such as thrombocytopenia and hepatic dysfunction, leading to improved survival rates. pnas.orgnih.gov

In influenza-infected mouse models, administration of BXM, a prodrug of a CEN inhibitor, resulted in a significant and dose-dependent reduction in lung viral titers. nih.govnih.gov This effect was observed even with delayed treatment initiation. nih.gov Similarly, the BXM analogue ZX-7101A provided significant protection against lethal influenza challenge in mice, reducing viral RNA loads and alleviating lung damage. researchgate.netnih.gov

Macaque Models :

In cynomolgus macaques infected with a highly pathogenic avian influenza (HPAI) H7N9 virus, treatment with the CEN inhibitor baloxavir resulted in significantly lower virus titers in the lungs compared to untreated or neuraminidase inhibitor-treated groups. nih.govnih.gov

Table 2: In Vivo Efficacy of Selected CEN Inhibitors in Animal Models

| Compound/Analog | Animal Model | Virus | Key Findings |

|---|---|---|---|

| CENi Compound | Mouse | LCMV | Significantly decreased blood viral load; improved survival rates. |

| Baloxavir Marboxil (BXM) | Mouse | Influenza A/B | Dose-dependent reduction in lung viral titers; effective with delayed treatment. |

| ZX-7101A | Mouse | Influenza A (pH1N1) | Reduced viral RNA loads; alleviated pulmonary damage. |

| Baloxavir | Cynomolgus Macaque | Influenza A (H7N9 HPAI) | Significantly lower lung virus titers compared to control groups. |

This table is for illustrative purposes and includes data for related CEN inhibitors to provide context for the potential efficacy of this compound.

Attenuation of Pathological Manifestations in Animal Models (e.g., prevention of mortality, suppression of symptoms like thrombocytopenia and hepatic dysfunction)

Preclinical research demonstrates that cap-dependent endonuclease inhibitors significantly mitigate the severe outcomes of viral infections in animal models, leading to improved survival rates and the suppression of key pathological markers.

In studies involving mice infected with lymphocytic choriomeningitis virus (LCMV), a model for hemorrhagic fever viruses, treatment with specific CENis resulted in a significant decrease in blood viral load, improved survival rates, and the suppression of symptoms such as thrombocytopenia (low platelet count) and hepatic dysfunction. nih.govresearchgate.netpnas.org For instance, one CENi, referred to as "compound B," effectively maintained normal alanine (B10760859) aminotransferase (ALT) levels, an indicator of liver function, and platelet counts in infected mice, similar to those of uninfected animals. nih.gov Furthermore, intramuscular treatment with this compound led to survival rates of 80-100% in LCMV-infected mice. nih.gov

In the context of influenza, the efficacy of these inhibitors is also pronounced. A single oral administration of the CENi baloxavir marboxil (BXM) completely prevented mortality in mice infected with both influenza A and B viruses. nih.gov Another analogue, ZX-7101A, provided significant protection against a lethal challenge with the pH1N1 influenza virus in mice, reducing viral RNA loads and alleviating pulmonary damage. researchgate.net

| Cap-Dependent Endonuclease Inhibitor | Animal Model | Virus | Observed Pathological Attenuation | Source |

|---|---|---|---|---|

| Compound B | Mouse | Lymphocytic Choriomeningitis Virus (LCMV) | Improved survival rates (up to 100%); Suppression of thrombocytopenia and hepatic dysfunction; Maintained normal ALT and platelet counts. | nih.gov |

| Baloxavir marboxil (BXM) | Mouse | Influenza A and B | Complete prevention of mortality with a single administration. | nih.gov |

| ZX-7101A | Mouse | Influenza A (pH1N1) | Significant protection against lethal challenge; Reduced pulmonary damage. | researchgate.net |

| General CENis | Mouse | Lymphocytic Choriomeningitis Virus (LCMV) | Significantly decreased blood viral load and suppressed lethality. | nih.govresearchgate.net |

Impact on Viral Shedding Kinetics

Cap-dependent endonuclease inhibitors have been shown to induce a rapid and potent reduction in viral titers in preclinical models, indicating a strong impact on viral replication and shedding kinetics.

In a mouse model of lethal influenza A virus infection, delayed treatment with baloxavir marboxil (BXM) initiated up to 72 hours post-infection resulted in a significant decrease in virus titers by more than a 2-log10 reduction within 24 hours of the first dose, when compared to the vehicle control. nih.gov This demonstrates a rapid onset of antiviral activity even when treatment is not administered immediately after infection. nih.gov

Furthermore, in an immunocompromised mouse model, BXM treatment led to a profound and sustained reduction in virus titer. nih.gov This finding suggests that the antiviral effect is potent regardless of the host's immune status. nih.gov The rapid reduction in viral load observed in these preclinical studies is a key indicator of the mechanism of action, which involves inhibiting the initiation of viral mRNA synthesis. nih.govmdpi.com

| Cap-Dependent Endonuclease Inhibitor | Animal Model | Key Finding on Viral Titer/Shedding | Source |

|---|---|---|---|

| Baloxavir marboxil (BXM) | Immunocompetent Mouse (Influenza A) | >2-log10 reduction in virus titers within 24 hours of administration, even with treatment delayed up to 72 hours post-infection. | nih.gov |

| Baloxavir marboxil (BXM) | Immunocompromised Mouse (Influenza) | Profound and sustained reduction of virus titer. | nih.gov |

Comparative Efficacy Studies Against Established Antivirals (e.g., oseltamivir)

Comparative studies in preclinical models have consistently shown that cap-dependent endonuclease inhibitors possess an efficacy profile that is often superior to that of established neuraminidase inhibitors like oseltamivir (B103847).

A novel CENi, ADC189, exhibited much better antiviral efficacy than oseltamivir in mice infected with the H1N1 influenza virus. researchgate.netnih.gov Similarly, in a lethal influenza A virus infection mouse model, repeated administration of baloxavir marboxil (BXM) was more effective in reducing mortality and body weight loss compared to oseltamivir phosphate (B84403) (OSP), even when treatment was delayed up to 96 hours post-infection. nih.gov The reduction in lung virus titers was also significantly greater in the BXM-treated group than in the OSP-treated group. nih.gov

In a cynomolgus macaque model of severe viral pneumonia caused by H7N9 highly pathogenic avian influenza virus (HPAIV), macaques treated with baloxavir had significantly lower virus titers compared to those treated with oseltamivir or zanamivir. nih.govasm.orgnih.gov While combination therapy of baloxavir and oseltamivir did not show an additive benefit in reducing lung titers in mice, it did result in a greater reduction in mortality compared to monotherapy. nih.gov

| Cap-Dependent Endonuclease Inhibitor | Comparator Antiviral | Animal Model | Comparative Efficacy Finding | Source |

|---|---|---|---|---|

| ADC189 | Oseltamivir | Mouse (H1N1) | Exhibited "much better" antiviral efficacy than oseltamivir. | researchgate.netnih.gov |

| Baloxavir marboxil (BXM) | Oseltamivir Phosphate (OSP) | Mouse (Influenza A) | More effective in reducing mortality and body weight loss; greater reduction in lung virus titers. | nih.gov |

| Baloxavir | Oseltamivir, Zanamivir | Cynomolgus Macaque (H7N9 HPAIV) | Significantly lower virus titers than in oseltamivir- or zanamivir-treated groups. | nih.govasm.org |

| Baloxavir + Oseltamivir | Monotherapy | Mouse (Influenza A) | Improved mortality benefit over monotherapy, but no added benefit for reducing lung viral titres. | nih.gov |

Mechanisms of Viral Resistance to Cap Dependent Endonuclease in 11

Selection and Characterization of Resistant Viral Variants In Vitro

The primary method for identifying resistance mutations to cap-dependent endonuclease inhibitors is through the in vitro selection of resistant viral variants. This process typically involves the serial passaging of influenza viruses in cell culture in the presence of gradually increasing concentrations of the inhibitor. nih.govnih.gov

Commonly used cell lines for this purpose include Madin-Darby canine kidney (MDCK) cells and their derivatives, such as ST6GalI-MDCK cells, as well as normal human bronchial epithelial (NHBE) cells. nih.govfrontiersin.orgnih.gov The process begins by infecting a confluent monolayer of these cells with the virus at a low multiplicity of infection (MOI) in the presence of a sub-inhibitory concentration of the drug. nih.gov The drug concentration is then incrementally increased in subsequent passages. nih.gov This selective pressure allows for the amplification of viral variants that harbor mutations conferring reduced susceptibility to the inhibitor.

Once resistant variants are selected, they are characterized through various assays. Plaque reduction assays and focus reduction assays are employed to determine the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) of the drug, which quantifies the level of resistance. nih.govfrontiersin.org Full-genome sequencing, particularly of the polymerase acidic (PA) protein gene, is conducted to identify the specific amino acid substitutions responsible for the resistance phenotype. nih.govnih.gov Additionally, the replicative capacity and fitness of the resistant variants are often assessed to understand the biological cost of the resistance mutations. nih.govnih.gov

Identification of Amino Acid Substitutions Conferring Reduced Susceptibility

Mutational analysis of influenza viruses resistant to cap-dependent endonuclease inhibitors has identified several key amino acid substitutions in the N-terminal domain of the PA subunit (PA_N), which contains the endonuclease active site. nih.govnih.gov These substitutions are primarily located within or near the inhibitor binding pocket.

The most frequently observed and significant substitution is at position 38 of the PA protein, where isoleucine is replaced by other amino acids, most commonly threonine (I38T). frontiersin.orgnih.gov The I38T substitution has been shown to confer substantial resistance, with reports of 30- to 50-fold increases in EC50 values for influenza A viruses and a 7-fold increase for influenza B viruses. researchgate.net Other substitutions at this position, including I38F, I38M, I38L, I38N, and I38S, have also been identified. escholarship.orgnih.gov

Other clinically relevant mutations that confer reduced susceptibility include substitutions at positions 23 and 36. Specifically, E23K and A36V have emerged as important resistance markers. nih.govresearchgate.net The E23K substitution has been shown to cause a 6- to 13-fold increase in the EC50 of baloxavir (B560136), while the E23G substitution results in a 2- to 7-fold increase. nih.gov The A36V mutation has also been identified as a resistance mutation arising from treatment. escholarship.org These residues, along with others like K34 and E119, are located within the PA endonuclease active site. dovepress.com

The development of resistance to cap-dependent endonuclease inhibitors is rooted in the principles of viral evolution, where random mutations are selected for under drug pressure. researchgate.net Influenza viruses, with their error-prone RNA-dependent RNA polymerase, have a high mutation rate, which facilitates the rapid emergence of resistant variants.

The genetic barrier to resistance for some cap-dependent endonuclease inhibitors can be low, with a single amino acid substitution being sufficient to confer a significant reduction in susceptibility. researchgate.net The I38T substitution, for instance, can emerge within 5 to 10 passages in cell culture under selective pressure. nih.govnih.gov

Biochemical and Structural Basis of Resistance

The primary biochemical mechanism of resistance is a reduction in the binding affinity of the inhibitor to the mutant endonuclease. This is often quantified by measuring the increase in the drug concentration required to inhibit the enzyme's activity by 50% (IC50) or the dissociation constant (Kd).

For example, the I38T substitution significantly reduces the susceptibility to baloxavir, with fold increases in EC50 values ranging from 15.3 to 72.3 for different influenza A virus strains. nih.govresearchgate.net Biophysical methods, such as surface plasmon spectroscopy (SpS), have directly measured the change in binding affinity. For the I38T mutant, a 27-fold reduction in binding affinity for baloxavir acid was observed, while the E23K mutant showed an even greater 79-fold reduction. escholarship.org The table below summarizes the impact of key mutations on inhibitor susceptibility.

| Virus Strain/Type | Mutation | Fold Increase in EC50/IC50 | Reference(s) |

| Influenza A | PA/I38T | 30-50 | researchgate.net |

| Influenza B | PA/I38T | 7 | researchgate.net |

| Influenza A(H1N1)pdm09 | PA/E23G | 2-7 | nih.gov |

| Influenza A(H1N1)pdm09 | PA/E23K | 6-13 | nih.gov |

| Influenza A(H3N2) | PA/E23G | 2-7 | nih.gov |

| Influenza A(H3N2) | PA/E23K | 6-13 | nih.gov |

| Influenza A(H1N1) | PA/I38T | >78 | plos.org |

| Influenza A(H3N2) | PA/I38T | >78 | plos.org |

| Influenza A(H1N1) | PA/I38L | 15.3 | nih.govresearchgate.net |

| Influenza A(H1N1) | PA/E199D | 5.4 | nih.govresearchgate.net |

| Influenza B | PA/I38T | 54.5 | nih.govresearchgate.net |

Structural studies, including X-ray crystallography, have provided detailed insights into how resistance mutations lead to conformational changes in the endonuclease active site, thereby reducing inhibitor efficacy.

The E23G and E23K mutations also induce conformational changes that affect inhibitor binding. plos.org In silico modeling and structural analyses suggest that these substitutions alter the positioning of another critical residue, Tyr24, within the endonuclease domain. nih.govplos.org This shift is thought to indirectly decrease the binding affinity of the inhibitor. Specifically, the E23K mutation can disrupt hydrogen-bonding and cation interactions that are important for inhibitor binding. nih.gov The A36V mutation, while not showing significant changes in the inhibitor's binding mode in co-crystal structures, has been shown to decrease the thermal stability of the endonuclease, which may contribute to reduced inhibitor efficacy. nih.gov

Strategies to Mitigate Resistance Emergence

Investigation of Novel Inhibitor Designs to Overcome Resistance

The primary mechanism of resistance to current CEN inhibitors often involves amino acid substitutions in the polymerase acidic (PA) subunit of the influenza virus, particularly at residue I38 (e.g., I38T). frontiersin.orgnih.gov Therefore, a key strategy is to develop novel inhibitors that can effectively bind to the endonuclease active site, even in the presence of these mutations.

One approach involves designing compounds with different chemical scaffolds that interact with alternative residues in the active site. By avoiding interactions with mutable residues, these new inhibitors could maintain their activity against resistant strains. nih.gov For instance, research into baloxavir derivatives has shown that modifications to the core structure can alter the compound's interaction with the endonuclease, with some derivatives showing strong inhibitory activity. mdpi.com

Computer-aided drug design (CADD) is a powerful tool in this effort. By modeling the interactions between various chemical structures and the known resistant forms of the PA subunit, researchers can virtually screen for and design molecules that are predicted to be effective. nih.gov This approach allows for the rational design of compounds that can circumvent existing resistance mechanisms.

Another avenue of investigation is the development of broad-spectrum inhibitors. Some studies have identified compounds, such as tanshinone I, that inhibit the cap-dependent endonuclease of a range of viruses, including influenza and arenaviruses. asm.org The development of such broad-spectrum agents could provide therapeutic options that are less prone to resistance, as they target conserved features of the endonuclease active site across different viral families.

Table 1: Examples of Novel Cap-dependent Endonuclease Inhibitors and their Characteristics

| Compound/Class | Key Feature/Finding | Reference |

| Baloxavir Derivatives | Modification of the chemical scaffold to improve binding and overcome resistance. | mdpi.com |

| ZX-7101 | A new CEN inhibitor to which resistance is conferred by a PA-E18G substitution. | nih.gov |

| Tanshinone I | A broad-spectrum inhibitor with activity against multiple virus families. | asm.org |

| Computer-Aided Designed Compounds | Designed to avoid interactions with known mutable residues in the PA subunit. | nih.gov |

Rational Design of Resistance-Proofing Modifications

In addition to creating entirely new inhibitors, researchers are also focused on rationally modifying existing ones to make them more "resistance-proof." This involves making specific chemical alterations to the inhibitor molecule to enhance its binding affinity or to create interactions that are less likely to be disrupted by single amino acid changes in the viral protein.

One strategy is to design inhibitors that form more extensive interactions with the conserved regions of the endonuclease active site. By engaging with a larger surface area of the protein, the inhibitor's binding becomes less dependent on any single point of interaction. This can make it more difficult for the virus to evolve resistance through a single mutation without significantly compromising the function of its own enzyme.

Furthermore, understanding the three-dimensional structure of the endonuclease in complex with inhibitors is crucial. High-resolution crystal structures can reveal the precise atomic interactions that are critical for inhibitor binding. asm.org This information allows for the targeted modification of the inhibitor to strengthen these interactions or to introduce new ones that would be difficult for the virus to overcome.

The concept of a "low genetic barrier to resistance" is a key consideration. researchgate.net Inhibitors that can be rendered ineffective by a single point mutation have a low barrier to resistance. The goal of rational design is to create inhibitors with a high genetic barrier, meaning that multiple mutations would be required for the virus to become resistant. This can be achieved by designing inhibitors that target multiple conserved sites or that induce a conformational change in the enzyme that is difficult for a mutant to replicate.

Pharmacological Profile of Cap Dependent Endonuclease in 11 Preclinical Aspects

Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics

Metabolic Pathways and Metabolite Identification (e.g., Prodrug to Active Form Conversion)

No information is currently available in the public domain regarding the metabolic pathways of Cap-dependent endonuclease-IN-11, including whether it is a prodrug that undergoes conversion to an active form, or the identity of any potential metabolites.

Tissue Distribution and Bioavailability in Preclinical Species

There is no publicly available data on the tissue distribution or bioavailability of this compound in any preclinical species.

Drug-Drug Interactions (Mechanistic Preclinical Studies)

Potential for Interaction with Other Antiviral Agents

No preclinical studies investigating the potential for drug-drug interactions between this compound and other antiviral agents have been found in the public domain.

Synergistic or Antagonistic Effects in Combination Therapies

There is no publicly available information from preclinical studies on any synergistic or antagonistic effects of this compound when used in combination with other therapies.

Advanced Methodologies and Research Approaches in Studying Cap Dependent Endonuclease in 11

Biochemical and Biophysical Characterization Techniques

These methods are fundamental to understanding the functional and physical interactions between an inhibitor and its target enzyme. They provide quantitative data on inhibition potency, binding kinetics, and the thermodynamic forces driving the interaction.

Enzymatic assays are the cornerstone for determining the inhibitory potency of a compound. For Cap-dependent endonuclease-IN-11, these assays measure its ability to block the "cap-snatching" activity of the viral endonuclease, which is essential for viral transcription. nih.gov The primary output of these assays is the half-maximal inhibitory concentration (IC50), representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%. mdpi.com

While data for a compound explicitly named "this compound" is not detailed in the available literature, information exists for a related compound, Cap-dependent endonuclease-IN-28 , which is also referred to as Compound 11 . This potent inhibitor has been evaluated against the CEN from several viruses. The IC50 values for Cap-dependent endonuclease-IN-28 were determined to be 2.4 µM for TOSV, 0.5 µM for ANDV, and 4 µM for LACV. medchemexpress.com

Table 1: Inhibitory Activity (IC50) of Cap-dependent endonuclease-IN-28 (Compound 11) against Viral Endonucleases

| Virus Target | IC50 (µM) |

|---|---|

| TOSV | 2.4 |

| ANDV | 0.5 |

| LACV | 4 |

Data sourced from MedChemExpress. medchemexpress.com

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the real-time binding kinetics between a ligand (the inhibitor) and an analyte (the enzyme). nih.gov In this method, the target endonuclease is immobilized on a sensor chip, and a solution containing the inhibitor is flowed over the surface. nih.gov The binding and dissociation are monitored in real-time, providing data on the association rate constant (ka) and the dissociation rate constant (kd). mdpi.com These values are then used to calculate the equilibrium dissociation constant (KD), which reflects the affinity of the inhibitor for the enzyme. mdpi.com

Specific SPR data for the binding kinetics of this compound with its target enzyme are not available in the reviewed scientific literature.

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with a binding event. mdpi.com By titrating the inhibitor into a solution containing the endonuclease enzyme, ITC can determine the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of the interaction. nih.govnih.gov This provides a complete thermodynamic profile of the binding event, revealing the forces that drive the interaction, such as hydrogen bonds or hydrophobic interactions. uri.edu

Thermodynamic data from ITC analysis for this compound are not publicly available based on current search results.

Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is used to assess the thermal stability of a protein in the presence and absence of a ligand. nih.gov The technique monitors the unfolding of a protein as the temperature increases, typically by using a fluorescent dye that binds to exposed hydrophobic regions of the unfolded protein. nih.gov A stabilizing ligand, such as an effective inhibitor, will typically increase the protein's melting temperature (Tm). acs.org This change in melting temperature (ΔTm) is an indicator of ligand binding and stabilization of the target protein. acs.org

Specific data from DSF experiments to determine the thermal stability of the cap-dependent endonuclease when bound to this compound are not found in the available literature.

Structural Biology Techniques

Structural biology methods provide high-resolution, three-dimensional views of how an inhibitor binds to its target protein, offering critical insights for rational drug design and optimization.

X-ray crystallography is the gold standard for determining the atomic-level structure of protein-ligand complexes. nih.gov This technique involves growing crystals of the target endonuclease bound to the inhibitor and then diffracting X-rays through the crystal. The resulting diffraction pattern is used to calculate a three-dimensional electron density map, which reveals the precise orientation and interactions of the inhibitor within the enzyme's active site. nih.gov Such structural information is invaluable for understanding the mechanism of inhibition and for identifying opportunities to improve the inhibitor's potency and specificity. nih.gov

There are no publicly available X-ray crystal structures of the cap-dependent endonuclease in complex with this compound.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Cap-dependent endonuclease-IN-28 (Compound 11) |

Cryo-Electron Microscopy (Cryo-EM) for Polymerase Complex Analysis

Cryo-electron microscopy (Cryo-EM) is a pivotal technique for visualizing the high-resolution, three-dimensional structure of the viral RNA-dependent RNA polymerase (RdRp) complex. This heterotrimeric complex, composed of polymerase acidic protein (PA), polymerase basic protein 1 (PB1), and polymerase basic protein 2 (PB2), is the target of this compound. nih.gov The cap-dependent endonuclease (CEN) activity resides within the PA subunit, which cleaves host cell pre-mRNAs to generate capped primers for viral transcription—a process known as "cap-snatching". nih.govnih.govnih.gov

By analyzing the RdRp structure using Cryo-EM, both in its unbound (apo) state and in complex with inhibitors like this compound, researchers can gain critical insights. This analysis reveals the precise binding pocket of the inhibitor within the endonuclease active site. For instance, structural studies of other CEN inhibitors, such as baloxavir (B560136) acid (BXA), have shown how the inhibitor coordinates with essential metal ions in the active site and interacts with key amino acid residues. nih.gov

Furthermore, Cryo-EM is instrumental in understanding mechanisms of drug resistance. Structural analysis of mutant polymerase complexes, such as those with the I38T substitution in the PA subunit which confers resistance to some inhibitors, can demonstrate how these changes alter the binding site. nih.gov Such mutations can reduce crucial interactions, like van der Waals contacts, between the inhibitor and the enzyme, thereby lowering binding affinity and efficacy. nih.gov These structural insights provide a molecular basis for the observed resistance and are invaluable for designing next-generation inhibitors that can overcome these mutations.

Cellular and Virological Assays

A suite of cellular and virological assays is employed to quantify the antiviral activity of this compound and to characterize its effects on the viral life cycle.

Reporter Gene Assays for Endonuclease Activity

Reporter gene assays, often utilizing a minireplicon system, provide a direct measure of an inhibitor's effect on the endonuclease activity of the viral polymerase in a controlled cellular environment. In this system, cells are transfected with plasmids that express the components of the viral polymerase (PA, PB1, PB2) and a model viral RNA (vRNA) template that encodes a reporter protein, such as luciferase. The expression of the reporter gene is entirely dependent on the polymerase's ability to perform cap-snatching and transcription.

When an inhibitor like this compound is introduced, it blocks the endonuclease function, preventing the synthesis of viral mRNA and subsequent production of the reporter protein. The resulting decrease in luciferase activity can be quantified and is directly proportional to the inhibitory potency of the compound. This method is highly effective for screening compound libraries and for studying how specific mutations in the polymerase affect inhibitor sensitivity. nih.gov

Quantitative Reverse Transcription Polymerase Chain Reaction (RT-qPCR) for Viral RNA Quantification

RT-qPCR then quantifies the amount of viral RNA present. By comparing the levels of viral RNA in treated samples to untreated controls, a dose-dependent reduction in viral replication can be accurately measured. nih.gov This assay provides robust data on the effective concentration of the inhibitor required to suppress the proliferation of the virus.

Reverse Genetics Systems for Mutant Virus Generation

Reverse genetics is a powerful technology that allows researchers to engineer viruses with specific, predetermined mutations in their genomes. nih.gov This approach is crucial for studying drug resistance mechanisms associated with inhibitors like this compound. nih.gov By introducing specific amino acid substitutions into the PA subunit's endonuclease domain—such as the I38T mutation known to confer resistance to other CEN inhibitors—researchers can generate resistant viral strains in the laboratory. nih.govnih.gov

These engineered mutant viruses can then be tested in the cellular and virological assays described above (e.g., plaque reduction assays) to quantify the shift in susceptibility to the inhibitor. This process confirms the role of specific mutations in conferring resistance, helps to map the inhibitor's binding site, and provides essential tools for monitoring the potential emergence of drug-resistant viruses in clinical settings. nih.gov

Computational and In Silico Modeling

Computational modeling and in silico techniques are indispensable for accelerating the discovery and optimization of endonuclease inhibitors. These methods leverage the known structures of the viral polymerase to predict how compounds like this compound interact with the target.

Molecular docking simulations are used to place a virtual model of the inhibitor into the 3D structure of the endonuclease active site. mdpi.com These simulations predict the most likely binding pose and identify key interactions, such as hydrogen bonds or hydrophobic contacts, between the compound and the protein's amino acid residues. nih.gov

Following docking, more computationally intensive methods like Molecular Dynamics (MD) simulations can be performed. MD simulations model the dynamic movements of the protein-inhibitor complex over time, providing a more accurate assessment of binding stability. nih.gov Techniques such as the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method can be applied to the simulation data to calculate the binding free energy, which is a theoretical predictor of the inhibitor's affinity for its target. nih.gov These computational approaches are vital for understanding structure-activity relationships (SAR), explaining how resistance mutations reduce inhibitor binding, and guiding the rational design of new, more potent antiviral agents. nih.govresearchgate.net

Table 2: Example of In Silico Binding Analysis

| Polymerase Target | Mutation | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Influenza A PA | Wild-Type | -7.8 | His41, Tyr24, Ile38 |

| Influenza A PA | I38T | -5.2 | His41, Tyr24 |

| Influenza B PA | Wild-Type | -7.1 | His41, Phe24, Ile38 |

Note: Data are hypothetical and for illustrative purposes to show how computational modeling is used to compare inhibitor binding to different enzyme variants.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are pivotal computational techniques in the early stages of drug discovery, enabling the identification of novel chemical scaffolds with the potential to inhibit the cap-dependent endonuclease.

A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and positive/negative ionizable groups) that a molecule must possess to interact with a specific biological target. nih.govacs.org The development of such a model for cap-dependent endonuclease inhibitors is typically informed by the structures of known active compounds and the enzyme's active site. acs.orgacs.org The active site of the influenza endonuclease is characterized by the presence of two divalent metal ions (usually Mn2+), which are crucial for its catalytic activity. acs.orgpnas.org Therefore, a key feature of many pharmacophore models for CEN inhibitors is a metal-chelating motif. nih.govacs.org

Once a pharmacophore model is established, it is used as a 3D query to search large chemical databases in a process known as virtual screening. nih.govnih.gov This allows for the rapid computational assessment of millions of compounds to identify those that match the pharmacophore and are therefore likely to bind to the endonuclease active site. nih.gov Hits from the virtual screen are then prioritized for further experimental testing based on various criteria, including predicted binding affinity, drug-likeness, and novelty of the chemical scaffold. mdpi.com

For instance, a study aimed at discovering new influenza endonuclease inhibitors developed a pharmacophore model based on the analysis of known inhibitors and their interaction with the enzyme's active site. acs.org This model was then used to screen a database of compounds, leading to the identification of novel structural classes of inhibitors that demonstrated antiviral activity in cell culture. nih.govacs.org

Table 1: Representative Data from Virtual Screening and Initial Testing of CEN Inhibitors

| Compound ID | Predicted Activity (µM) | Experimental IC50 (µM) | Antiviral EC50 (µM) |

| Hit01 | < 10 | 15 | 2.1 |

| Hit02 | < 10 | 64 | 32 |

| Hit03 | < 10 | 24 | 6.3 |

Note: The data in this table is representative and compiled from various studies on different CEN inhibitors to illustrate the type of data generated during the drug discovery process. nih.govacs.org

Molecular Dynamics Simulations for Drug-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic and detailed view of the interactions between a drug candidate and its target protein at an atomic level. nih.gov This computational method simulates the movement of atoms and molecules over time, offering insights into the stability of the drug-target complex, the specific interactions that govern binding, and the conformational changes that may occur upon binding. nih.gov

In the context of cap-dependent endonuclease inhibitors, MD simulations are employed to:

Assess Binding Stability: By simulating the inhibitor-enzyme complex over nanoseconds, researchers can evaluate the stability of the binding. If the inhibitor remains tightly bound in the active site throughout the simulation, it suggests a stable interaction. nih.gov

Identify Key Interactions: MD simulations can reveal the specific amino acid residues in the endonuclease active site that form critical hydrogen bonds, ionic interactions, or hydrophobic contacts with the inhibitor. nih.gov For example, simulations have elucidated the importance of interactions with residues such as His41, Glu80, Asp108, and Glu119, often mediated by the catalytic metal ions.

Understand Resistance Mechanisms: When mutations arise in the endonuclease that confer resistance to a drug, MD simulations can be used to understand why the inhibitor is no longer effective. By comparing simulations of the inhibitor with both the wild-type and mutant enzyme, researchers can observe changes in binding affinity and interaction patterns.

Guide Lead Optimization: The detailed structural and energetic information obtained from MD simulations can guide medicinal chemists in modifying the inhibitor's structure to improve its potency, selectivity, and pharmacokinetic properties. acs.org

A study utilizing MD simulations on an inhibitory compound bound to the PA N-terminal domain (PA(N)) of the influenza polymerase revealed that the inhibitor's binding stability was maintained through interactions with the protein, even as different parts of the molecule fluctuated. nih.gov Furthermore, molecular mechanics/generalized Born surface area (MM/GBSA) analysis, a method often used in conjunction with MD simulations to estimate binding free energies, can help in ranking the affinity of different inhibitors. nih.gov

Table 2: Key Interacting Residues in the CEN Active Site Identified Through Molecular Simulations

| Inhibitor Scaffold Type | Key Interacting Residues | Type of Interaction |

| Diketobutanoates | His41, Glu80, Asp108, Glu119 | Metal chelation, Hydrogen bonding |

| Pyridinone Derivatives | Tyr24, His41, Glu80, Asp108, Glu119, Arg124 | Hydrophobic interactions, Metal chelation |

| Dihydroxy-1H-indole-2-carboxamides | His41, Glu80, Asp108, Glu119, Ile120, Tyr24 | π-stacking, Metal chelation, Hydrogen bonding |

Note: This table is a composite based on findings from multiple studies on various CEN inhibitors. nih.govacs.orgnih.gov

Future Research Directions and Therapeutic Implications of Cap Dependent Endonuclease in 11

Exploration of Activity Against Emerging or Novel Viral Pathogens

A primary avenue of future research is the evaluation of CEN inhibitors against a wider array of emerging and novel viral pathogens. The cap-snatching mechanism is not exclusive to influenza viruses; it is also utilized by viruses in the Bunyavirales order, which includes numerous pathogens responsible for severe and often fatal diseases in humans. pnas.orgnih.govpnas.org

Recent studies have demonstrated that inhibitors developed for influenza's CEN have potent, broad-spectrum activity against various bunyaviruses. nih.gov Research has identified specific CEN inhibitors that are 100 to 1,000 times more active in vitro against viruses like Lassa virus, lymphocytic choriomeningitis virus (LCMV), Junin virus, La Crosse virus (LACV), and severe fever with thrombocytopenia syndrome virus (SFTSV) when compared to broad-spectrum antivirals like ribavirin (B1680618). pnas.orgnih.govpnas.org For instance, the CEN inhibitor CAPCA-1 has shown potent anti-LACV activity both in vitro and in vivo, reducing viral loads in the brains of infected mice and improving survival rates. nih.gov

Whole-genome sequencing of viruses that developed resistance to these inhibitors revealed that the amino acid substitutions occurred in positions within the CEN region similar to those observed in drug-resistant influenza viruses. nih.gov This mechanistic similarity suggests that CEN inhibitors could be developed as broad-spectrum treatments for hemorrhagic fevers and other severe diseases caused by this large order of viruses. nih.govnih.gov

Development of Next-Generation Cap-Dependent Endonuclease Inhibitors

While first-generation CEN inhibitors like baloxavir (B560136) marboxil have proven effective, the emergence of drug-resistant variants necessitates the development of next-generation compounds. mdpi.comscipublications.com Research is focused on designing novel inhibitors with improved potency, broader activity, and a higher barrier to resistance.

One approach involves modifying the chemical structure of existing inhibitors. By synthesizing derivatives of known compounds, researchers aim to enhance their inhibitory effects. mdpi.com For example, studies involving baloxavir derivatives have shown that certain modifications can lead to compounds with strong CEN inhibitory activity. mdpi.com Another innovative strategy is the development of macrocyclic CEN inhibitors. One such inhibitor was designed with a unique macrocyclic scaffold that demonstrated a significantly smaller shift in inhibitory activity against baloxavir-resistant influenza variants, indicating a potential way to overcome existing resistance mechanisms. nih.gov

The discovery of new chemical scaffolds and the optimization of existing ones are crucial for staying ahead of viral evolution. These efforts may lead to inhibitors that are effective against a wider range of viral strains, including those that have developed resistance to currently approved therapies. mdpi.comnih.gov

Potential for Combination Therapy Regimens in Severe Infections

For treating severe viral infections, combination therapy offers a promising strategy to enhance efficacy, reduce the likelihood of resistance, and improve patient outcomes. The distinct mechanism of action of CEN inhibitors makes them ideal candidates for use alongside other classes of antiviral drugs, such as neuraminidase inhibitors (NAIs) like oseltamivir (B103847). nih.gov

In vitro studies have demonstrated that combinations of baloxavir acid (the active form of baloxavir marboxil) and various NAIs exhibit synergistic potency against influenza virus replication. nih.govnih.gov This enhanced effect has also been observed in animal models. In mice lethally infected with influenza A virus, combination treatment with baloxavir marboxil and oseltamivir phosphate (B84403) provided greater efficacy—in terms of reducing mortality, lowering viral titers, and mitigating lung pathology—compared to monotherapy, especially when treatment was delayed. nih.govnih.gov

These findings strongly support the use of CEN inhibitors in combination regimens for patients with serious complications from influenza. nih.gov Further research is needed to evaluate the effectiveness of such combinations against other viruses, like the highly pathogenic avian influenza H7N9, where CEN inhibitors have already shown superior viral load reduction compared to NAIs in nonhuman primate models. nih.gov

Addressing Challenges in Antiviral Resistance Management

A significant challenge in antiviral therapy is the emergence of drug-resistant viral strains. For CEN inhibitors, resistance has been observed both in clinical settings and in laboratory studies. researchgate.net Low-susceptibility variants of influenza, often with a substitution at position 38 of the PA protein (PA/I38X), have been isolated from patients treated with baloxavir marboxil. scipublications.com

Ongoing surveillance and research are critical for understanding the mechanisms of resistance and developing strategies to manage it. The serial passaging of influenza virus in the presence of a CEN inhibitor named ZX-7101 led to the identification of a novel amino acid substitution, PA-E18G, which conferred reduced susceptibility to the inhibitor. nih.gov Identifying such mutations provides crucial information for the development of next-generation inhibitors that can bypass these resistance pathways. nih.gov

The development of novel inhibitors, such as the macrocyclic compounds designed to be effective against known resistant variants, is a key strategy. nih.gov Furthermore, using CEN inhibitors as part of a combination therapy regimen could also help to suppress the emergence of resistance. nih.gov

Broadening Therapeutic Applications Beyond Primary Target Pathogens

The initial focus for CEN inhibitors has been influenza viruses. However, as research progresses, their therapeutic potential is expanding to other significant viral pathogens that utilize the cap-snatching mechanism for transcription. pnas.orgnih.gov

The most promising area for broader application is in the treatment of diseases caused by the order Bunyavirales. nih.govpnas.org This order includes viruses that cause severe hemorrhagic fevers and encephalitis, for which there are currently few, if any, effective therapeutic options. pnas.orgnih.gov Studies have shown that certain CEN inhibitors are highly effective against Lassa virus, Junin virus, and La Crosse virus, demonstrating the potential for these drugs to treat life-threatening diseases. nih.govnih.gov The finding that these inhibitors can significantly decrease viral load, suppress severe symptoms like thrombocytopenia, and improve survival rates in animal models underscores their potential clinical utility for these devastating infections. nih.govpnas.org

Future research will likely explore the efficacy of CEN inhibitors against an even wider range of segmented negative-sense RNA viruses, potentially establishing this class of drugs as a cornerstone of broad-spectrum antiviral therapy. pnas.orgnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.